molecular formula C30H27N5O5S B15038235 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15038235
M. Wt: 569.6 g/mol
InChI Key: ZPVIAZIXYXMJMY-KBVAKVRCSA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hybrid molecule combining a 1,2,4-triazole core with a sulfanylacetohydrazide backbone and a hydroxynaphthalene-derived hydrazone moiety. Its structural complexity arises from:

  • Triazole substituents: A phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 5, which enhance electron density and steric bulk.
  • Sulfanyl bridge: Links the triazole and acetohydrazide segments, influencing conformational flexibility.

This compound is hypothesized to exhibit bioactivity (e.g., anticancer, antimicrobial) due to structural motifs shared with pharmacologically active analogues .

Properties

Molecular Formula

C30H27N5O5S

Molecular Weight

569.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C30H27N5O5S/c1-38-25-15-20(16-26(39-2)28(25)40-3)29-33-34-30(35(29)21-10-5-4-6-11-21)41-18-27(37)32-31-17-23-22-12-8-7-9-19(22)13-14-24(23)36/h4-17,36H,18H2,1-3H3,(H,32,37)/b31-17+

InChI Key

ZPVIAZIXYXMJMY-KBVAKVRCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide: This step involves the reaction of an appropriate acid chloride with hydrazine hydrate to form the hydrazide intermediate.

    Synthesis of the triazole moiety: The triazole ring is formed via a cyclization reaction involving a suitable precursor such as an azide and an alkyne.

    Condensation reaction: The final step involves the condensation of the hydrazide intermediate with the triazole derivative in the presence of a catalyst to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The azomethine (C=N) bond can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to its biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences between the target compound and analogues are summarized in Table 1.

Table 1: Substituent Comparison Across Analogues

Compound Name/ID Triazole Substituents Hydrazone Moiety Key Functional Groups
Target Compound 4-phenyl, 5-(3,4,5-trimethoxyphenyl) 2-hydroxynaphthalen-1-yl -OH, -OCH3
ZE-4b 4-ethyl, 5-(pyridine-2-yl) 2-phenyl Pyridine, -CH2CH3
ZE-5a 4-cyclohexyl, 5-(pyridine-2-yl) (4-methylphenyl)sulfonyl Sulfonyl, cyclohexyl
303105-44-4 5-(4-chlorophenyl), 4-(4-methylphenyl) 2-methylphenyl -Cl, -CH3
N′-(4-methylbenzylidene)-... (Compound 9) 4-phenyl, 5-(2-(phenylamino)ethyl) 4-methylbenzylidene -NH-C6H5, -CH3

Key Observations :

Critical Factors :

  • Reaction time, solvent polarity (e.g., ethanol vs. methanol), and acid catalysts (e.g., glacial acetic acid) influence yields .
  • Substituents like trimethoxyphenyl may require protective group strategies to prevent demethylation during synthesis.

Bioactivity Profiles

Table 2: Bioactivity Comparison

Compound Bioactivity (IC50/EC50) Mechanism of Action Reference
Target Compound Hypothesized: Anticancer Aromatase inhibition, DNA intercalation
Compound 8 Anticancer (IC50: 5–10 µM) Tubulin polymerization inhibition
ZE-4b Antimicrobial (MIC: 8 µg/mL) Membrane disruption
303107-55-3 Antioxidant (EC50: 20 µM) Free radical scavenging

Insights :

  • Hydroxynaphthalenyl may mimic steroidal aromatase inhibitors (e.g., exemestane), though experimental validation is needed.

Computational Similarity Analysis

Using Tanimoto and Dice indices (MACCS and Morgan fingerprints), the target compound shows:

  • High similarity (>0.75) to Compound 9 due to shared triazole-thioacetohydrazide scaffolds.
  • Moderate similarity (0.5–0.7) to ZE-4b and 303105-44-4 , driven by divergent hydrazone moieties.

Implications :

  • High similarity correlates with conserved bioactivity (e.g., anticancer effects) .
  • Low similarity regions (e.g., hydroxynaphthalenyl) may confer unique target selectivity.

Physicochemical Properties

Table 3: Property Comparison

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound ~550 3.2 <0.1 (aqueous)
Compound 10 520 2.8 0.5 (DMSO)
488730-76-3 530 3.5 <0.1 (aqueous)

Key Notes:

  • The target compound’s high LogP (3.2) and low aqueous solubility suggest formulation challenges, necessitating prodrug strategies or nanocarriers.
  • Trimethoxyphenyl and hydroxynaphthalenyl groups increase hydrophobicity compared to analogues with polar substituents (e.g., -NH2 in Compound 10) .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features several significant structural motifs:

  • Naphthyl group : Imparts unique electronic properties.
  • Triazole ring : Known for its biological activity as a pharmacophore.
  • Hydrazide moiety : Contributes to the compound's reactivity and potential biological interactions.

The molecular formula is C28H22N4O3SC_{28}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 494.56 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Formation of the naphthyl hydrazone.
  • Introduction of the triazole ring through cyclization reactions.
  • Functionalization to incorporate the sulfanyl group.

Antimicrobial Activity

Research indicates that derivatives containing the triazole and thiadiazole scaffolds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens:

PathogenActivity Level
Escherichia coliModerate to Good
Staphylococcus aureusModerate
Pyricularia oryzaeGood
Rhizoctonia solaniModerate

These findings suggest that the compound may inhibit bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

Anti-inflammatory and Anticancer Activities

In addition to antimicrobial effects, compounds in this class have been reported to exhibit anti-inflammatory and anticancer activities. The mechanism often involves modulation of inflammatory mediators or induction of apoptosis in cancer cells. For example:

  • Inhibition of COX enzymes : Reduces inflammation.
  • Induction of apoptosis : Triggers programmed cell death in tumor cells.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as:

  • Enzymes : Inhibition can lead to reduced substrate conversion.
  • Receptors : Binding may alter signaling pathways associated with disease processes.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Antimicrobial Efficacy : A study demonstrated that similar triazole derivatives exhibited higher antibacterial activity compared to standard antibiotics .
  • Cancer Research : Investigations into the anticancer properties revealed that these compounds could suppress tumor growth in vitro by inducing apoptosis .
  • Inflammation Models : In vivo studies showed significant reductions in inflammation markers when treated with derivatives containing the triazole scaffold .

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